2'-Hydroxy-4,4',6'-trimethoxychalcone is a natural product found in Boesenbergia rotunda, Vitex quinata, and other organisms with data available.
See also: Piper methysticum root (part of).
Flavokawain A
CAS No.: 3420-72-2
VCID: VC21317732
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Flavokawain A is a novel chalcone compound extracted from the roots of the kava plant (Piper methysticum). It has garnered significant attention in recent years due to its potent antiproliferative and apoptotic effects, particularly in cancer research. This compound is part of a broader family of chalcones, which are known for their role as precursors to all flavonoids in the phenylpropanoid pathway in plants. Anticancer EffectsFlavokawain A has been extensively studied for its anticancer properties, particularly in bladder cancer. It induces apoptosis in bladder cancer cells by involving Bax protein-dependent and mitochondria-dependent pathways . The compound also down-regulates anti-apoptotic proteins such as survivin and X-linked inhibitor of apoptosis (XIAP), further enhancing its apoptotic effects . Bladder Cancer ResearchIn bladder cancer cell lines, flavokawain A has shown significant efficacy in inhibiting cell growth and inducing apoptosis. It is particularly effective against bladder cancer cells with defective p53, a tumor suppressor gene often mutated in cancers . In vivo studies using mouse models have demonstrated that flavokawain A can reduce tumor growth by up to 64% and inhibit the progression of bladder cancer . Other Cancer TypesWhile the majority of research on flavokawain A focuses on bladder cancer, its potential anticancer effects are not limited to this type. Flavokawain A has also been studied for its ability to induce apoptosis in other cancer cell lines, although these studies are less extensive than those on bladder cancer. Mechanism of ActionThe mechanism of action of flavokawain A involves several key pathways:
In Vitro StudiesIn Vivo Studies
Potential Therapeutic ApplicationsFlavokawain A holds promise as a therapeutic agent for cancer treatment, particularly for bladder cancer. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound for further research. Additionally, its potential to reverse chemotherapy resistance and its anti-inflammatory properties suggest broader therapeutic applications . |
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CAS No. | 3420-72-2 | |||||||||
Product Name | Flavokawain A | |||||||||
Molecular Formula | C18H18O5 | |||||||||
Molecular Weight | 314.3 g/mol | |||||||||
IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |||||||||
Standard InChI | InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |||||||||
Standard InChIKey | CGIBCVBDFUTMPT-RMKNXTFCSA-N | |||||||||
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |||||||||
SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |||||||||
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |||||||||
Melting Point | 113 °C | |||||||||
Physical Description | Solid | |||||||||
Synonyms | flavokavin A flavokawain A |
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PubChem Compound | 5355469 | |||||||||
Last Modified | Aug 15 2023 |
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